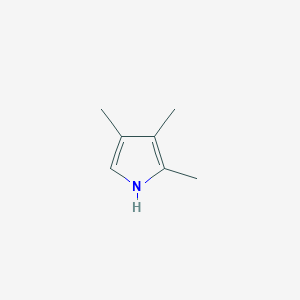

2,3,4-Trimethyl-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trimethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-5-4-8-7(3)6(5)2/h4,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMJHBZSSSDBFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341388 | |

| Record name | 2,3,4-Trimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3855-78-5 | |

| Record name | 2,3,4-Trimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,4-trimethyl-1H-pyrrole: A Keystone for Drug Discovery and Development

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] This guide provides an in-depth technical overview of the synthesis of 2,3,4-trimethyl-1H-pyrrole, a key intermediate for the development of more complex therapeutic agents. We will delve into the practical and mechanistic details of the most reliable synthetic routes, with a primary focus on the Paal-Knorr pyrrole synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable the efficient and reproducible synthesis of this valuable compound.

Introduction: The Significance of the Pyrrole Scaffold in Medicinal Chemistry

The five-membered aromatic heterocycle, pyrrole, is a cornerstone in the design and discovery of new therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore capable of interacting with a wide range of biological targets.[2] Pyrrole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1]

The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Tri-substituted pyrroles, such as this compound, serve as crucial building blocks in the synthesis of more complex and potent drug candidates. The methyl groups can influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins, making this specific substitution pattern of significant interest in drug design.[3]

This guide will provide a comprehensive examination of the synthesis of this compound, empowering researchers to confidently produce this key intermediate for their drug discovery programs.

Synthetic Strategies for this compound

Two classical and highly effective methods for the synthesis of substituted pyrroles are the Paal-Knorr synthesis and the Hantzsch pyrrole synthesis.[4][5] For the specific synthesis of this compound, the Paal-Knorr reaction offers a more direct and efficient route.

The Paal-Knorr Pyrrole Synthesis: A Robust and Direct Approach

The Paal-Knorr synthesis is a powerful method for the formation of pyrroles from the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or mildly acidic conditions.[6][7] This reaction is widely utilized due to its operational simplicity, generally high yields, and the commercial availability of many starting materials.[8]

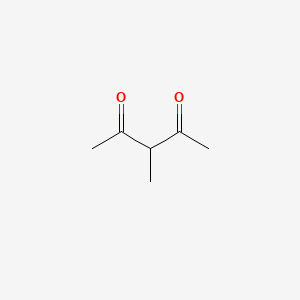

For the synthesis of this compound, the logical 1,4-dicarbonyl precursor is 3-methyl-2,4-pentanedione . The reaction with a source of ammonia, such as ammonium acetate, will lead to the desired product.

The choice of 3-methyl-2,4-pentanedione as the starting material is dictated by the desired substitution pattern of the final pyrrole. The two carbonyl groups will become the C2 and C5 positions of the pyrrole ring, while the intervening three carbons will form the C3, C4, and the carbon bearing the methyl group at the 3-position. The use of ammonia ensures the formation of an N-unsubstituted pyrrole. Ammonium acetate is a convenient reagent as it provides both ammonia and a mildly acidic environment from the acetate counter-ion, which can catalyze the reaction.[9]

The mechanism of the Paal-Knorr synthesis of this compound from 3-methyl-2,4-pentanedione and ammonia is a well-established pathway involving the following key steps:

-

Hemiaminal Formation: One of the carbonyl groups of 3-methyl-2,4-pentanedione is protonated, increasing its electrophilicity. Ammonia then acts as a nucleophile, attacking the protonated carbonyl to form a hemiaminal intermediate.

-

Second Nucleophilic Attack and Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group, forming a five-membered ring intermediate.

-

Dehydration and Aromatization: The cyclic intermediate undergoes two successive dehydration steps to eliminate two molecules of water, leading to the formation of the stable aromatic pyrrole ring.

// Reactants Reactants [label=<

3-Methyl-2,4-pentanedione

Ammonia

];

// Intermediates Hemiaminal [label=<

Hemiaminal Formation

];

Cyclic_Intermediate [label=<

Cyclization

];

Product [label=<

This compound

];

// Arrows Reactants -> Hemiaminal [label=" H⁺"]; Hemiaminal -> Cyclic_Intermediate; Cyclic_Intermediate -> Product [label="-2H₂O"]; } .dot Caption: Paal-Knorr synthesis of this compound.

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials:

-

3-Methyl-2,4-pentanedione (CAS: 815-57-6)

-

Ammonium acetate (CAS: 631-61-8)

-

Glacial acetic acid (CAS: 64-19-7)

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-2,4-pentanedione (11.4 g, 0.1 mol) in 30 mL of glacial acetic acid.

-

Addition of Ammonia Source: To this solution, add ammonium acetate (15.4 g, 0.2 mol).

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain at this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

-

Neutralization: Carefully neutralize the aqueous solution with a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Methyl-2,4-pentanedione | [10] |

| Reagent | Ammonium Acetate | |

| Solvent | Glacial Acetic Acid | |

| Reaction Temperature | Reflux | |

| Reaction Time | 2 hours | |

| Typical Yield | 60-80% | [11] |

The Hantzsch Pyrrole Synthesis: A Convergent Alternative

The Hantzsch pyrrole synthesis is another classical method for preparing substituted pyrroles. It involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine.[4]

To synthesize this compound via the Hantzsch method, one would theoretically require:

-

A β-ketoester: such as ethyl 2-methylacetoacetate.

-

An α-haloketone: such as chloroacetone.

-

A source of ammonia.

The reaction proceeds through the formation of an enamine from the β-ketoester and ammonia, which then attacks the α-haloketone, followed by cyclization and aromatization.[4] While a viable route, finding a specific, optimized protocol in the literature for this particular trimethylpyrrole can be challenging. Therefore, the Paal-Knorr synthesis is generally the more direct and recommended approach.

// Nodes Start [label="Starting Materials|\l- β-Ketoester\l- α-Haloketone\l- Ammonia/Amine\l", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enamine [label="Enamine Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleophilic_Attack [label="Nucleophilic Attack", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular Cyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aromatization [label="Aromatization", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="this compound", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Enamine; Enamine -> Nucleophilic_Attack; Nucleophilic_Attack -> Cyclization; Cyclization -> Aromatization; Aromatization -> Product; } .dot Caption: General workflow for the Hantzsch pyrrole synthesis.

Characterization of this compound

Unambiguous characterization of the synthesized this compound is crucial for ensuring its purity and confirming its identity. The following spectroscopic data are characteristic of the target compound.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N | [12][13] |

| Molecular Weight | 109.17 g/mol | [13] |

| CAS Number | 3855-78-5 | [8][11] |

| Appearance | Colorless to pale yellow liquid |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5 (br s, 1H, NH), 6.2 (s, 1H, H5), 2.1 (s, 3H, CH₃), 2.0 (s, 3H, CH₃), 1.9 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~125, 118, 115, 110, 12, 11, 10.

-

Mass Spectrometry (EI): m/z (%) 109 (M⁺), 94, 79, 66.[8]

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of this compound, a valuable intermediate in drug discovery. The Paal-Knorr synthesis, utilizing 3-methyl-2,4-pentanedione and an ammonia source, stands out as the most direct and efficient approach. By providing a thorough understanding of the reaction mechanism, a detailed experimental protocol, and characterization data, we aim to empower researchers to confidently synthesize this key building block. The continued exploration of substituted pyrroles will undoubtedly lead to the development of novel and impactful therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. 2,3,4-Trimethylpyrrole [webbook.nist.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. youtube.com [youtube.com]

- 11. 2,3,4-Trimethylpyrrole [webbook.nist.gov]

- 12. PubChemLite - this compound (C7H11N) [pubchemlite.lcsb.uni.lu]

- 13. This compound | C7H11N | CID 572717 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,3,4-trimethyl-1H-pyrrole chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,3,4-trimethyl-1H-pyrrole

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. As a substituted pyrrole, this heterocyclic compound serves as a valuable building block in organic synthesis and holds potential for applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its molecular characteristics and practical methodologies for its use. We will delve into its spectroscopic signature, established synthetic protocols, and predictable reactivity patterns, grounded in authoritative references.

Introduction: The Significance of Substituted Pyrroles

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active molecules, including natural products like heme and chlorophyll, and blockbuster pharmaceuticals.[1] The strategic placement of substituents on the pyrrole nucleus is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. This compound is a key representative of this class, offering an electron-rich aromatic system with a defined substitution pattern that directs further functionalization and makes it a versatile intermediate for constructing more complex molecular architectures.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. Understanding these characteristics is the first step in designing experimental work.

Core Properties

A compilation of identifying and physical properties for this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | [2][3] |

| Molecular Formula | C₇H₁₁N | [2][3][4] |

| Molecular Weight | 109.17 g/mol | [2][3] |

| CAS Number | 3855-78-5 | [2][3] |

| Canonical SMILES | CC1=CNC(=C1C)C | [2][4] |

| InChIKey | WTMJHBZSSSDBFQ-UHFFFAOYSA-N | [2][3] |

| Appearance | Combustible liquid | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the three methyl groups, a signal for the C5-H proton, and a broad signal for the N-H proton. The environment of each methyl group is slightly different, which may lead to closely spaced singlets.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the carbon framework of the molecule.[2] It will display signals corresponding to the three distinct methyl carbons and the four carbons of the pyrrole ring.

-

Mass Spectrometry (GC-MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 109.[2][5]

-

Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of specific functional groups. Key absorptions for pyrroles include a characteristic N-H stretching band around 3300-3500 cm⁻¹, C-H stretching vibrations for the aromatic ring and alkyl groups (typically 2850-3100 cm⁻¹), and C=C stretching vibrations within the aromatic ring (around 1600-1450 cm⁻¹).[6][7]

Synthesis of this compound

The construction of the substituted pyrrole ring is most efficiently achieved through classic condensation reactions. The Paal-Knorr synthesis is a premier method due to its operational simplicity and the accessibility of the required 1,4-dicarbonyl precursors.[1][8]

The Paal-Knorr Pyrrole Synthesis: A Mechanistic Overview

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under weakly acidic conditions.[9][10] The acid catalyzes the reaction by protonating a carbonyl group, which enhances its electrophilicity for the initial nucleophilic attack by the amine. The mechanism proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1] The ring-closing step is often the rate-determining step of the reaction.[1][8]

Caption: Generalized workflow for the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis from 3-Methylpentane-2,4-dione

This protocol describes a plausible synthesis of this compound from a suitable 1,4-dicarbonyl precursor.

Materials:

-

3-Methylpentane-2,4-dione

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylpentane-2,4-dione (1 equivalent) and ammonium acetate (3-5 equivalents) in a minimal amount of ethanol or glacial acetic acid.

-

Heating: Heat the reaction mixture to reflux. The optimal temperature and time will depend on the specific scale and solvent, but a typical duration is 1-3 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity and Functionalization

The reactivity of this compound is dominated by the electron-rich character of the pyrrole ring. The lone pair of electrons on the nitrogen atom is delocalized into the ring, creating a π-excessive system that is highly susceptible to electrophilic attack.[11]

Electrophilic Aromatic Substitution

Electrophilic substitution is the hallmark reaction of pyrroles. They are significantly more reactive than benzene, often reacting under much milder conditions.[12]

Orientation of Substitution: In unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 (or C5) position because the resulting carbocation intermediate is stabilized by three resonance structures, compared to only two for an attack at the C3 (or C4) position.[12][13] For this compound, the C2, C3, and C4 positions are blocked. Therefore, electrophilic substitution will be directed to the only available position: C5 .

Caption: Electrophilic substitution on this compound at the C5 position.

Common Electrophilic Substitution Reactions:

-

Halogenation: Due to the high reactivity, mild halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are preferred to achieve mono-halogenation at the C5 position.[11]

-

Nitration: Strong nitrating conditions (e.g., HNO₃/H₂SO₄) often lead to polymerization or decomposition. A milder reagent, such as acetyl nitrate (HNO₃ in acetic anhydride), is typically used.[11]

-

Friedel-Crafts Acylation: This reaction can be performed under mild conditions, for example, using an acid anhydride with a mild Lewis acid catalyst, to introduce an acyl group at the C5 position.[14]

Cycloaddition Reactions

While the aromaticity of pyrrole makes it less prone to act as a diene in Diels-Alder [4+2] cycloadditions compared to furan, such reactions are possible, particularly with highly reactive dienophiles.[15] The trimethyl-substituted ring may also participate in [3+2] cycloaddition reactions, a versatile method for synthesizing more complex heterocyclic systems.[16][17] These reactions often involve the formation of pyrrolo-fused structures.[18][19]

Applications in Drug Discovery and Materials Science

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases.[1]

-

Drug Development: The synthesis of diverse libraries of substituted pyrroles via methods like the Paal-Knorr reaction is a common strategy in lead discovery.[1] The specific substitution pattern of this compound can serve as a starting point for creating analogues of known drugs or for exploring new chemical space. For instance, the core of atorvastatin (Lipitor), a blockbuster cholesterol-lowering drug, contains a substituted pyrrole ring.[1]

-

Materials Science: Pyrrole-containing polymers (polypyrroles) are well-known conducting polymers. Substituted pyrroles can be used as monomers to create polymers with tailored electronic and physical properties for applications in sensors, batteries, and electronic devices.

Conclusion

This compound is a chemically significant molecule whose properties are defined by its electron-rich, substituted aromatic core. Its synthesis is readily achievable through established methods like the Paal-Knorr reaction. Its reactivity is dominated by predictable electrophilic substitution at the C5 position, allowing for controlled functionalization. As a versatile building block, it provides a valuable platform for the development of novel pharmaceuticals and advanced materials, making a thorough understanding of its chemical properties essential for researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H11N | CID 572717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,4-Trimethylpyrrole [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. 2,3,4-Trimethylpyrrole [webbook.nist.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Pyrrole(109-97-7) IR Spectrum [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. Pyrrole - Wikipedia [en.wikipedia.org]

- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 13. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]

- 14. homework.study.com [homework.study.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of 2,3,4-trisubstituted pyrrole derivatives via [3 + 2] cyclization of activated methylene isocyanides with 4-(arylidene)-2-substituted oxazol-5(4H)-ones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. elar.urfu.ru [elar.urfu.ru]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,3,4-trimethyl-1H-pyrrole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a foundational five-membered aromatic heterocycle that serves as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various chemical transformations have made it a cornerstone in the synthesis of a vast array of natural products, pharmaceuticals, and functional materials.[2] Pyrrole-containing compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide focuses on a specific derivative, 2,3,4-trimethyl-1H-pyrrole (CAS Number: 3855-78-5 ), providing a comprehensive overview of its synthesis, physicochemical characteristics, and its emerging role as a valuable intermediate in pharmaceutical research and development.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in research and synthesis.

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 3855-78-5 | [5] |

| Molecular Formula | C₇H₁₁N | [5] |

| Molecular Weight | 109.17 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the three methyl groups and the remaining aromatic proton. The chemical shifts will be influenced by the electron-donating nature of the methyl groups, generally leading to upfield shifts compared to unsubstituted pyrrole. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the three distinct methyl carbons and the four carbons of the pyrrole ring. The substitution pattern will influence the chemical shifts of the ring carbons.[5]

-

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern can provide further structural information.[6][7]

Synthesis of this compound: The Paal-Knorr Synthesis

The most common and efficient method for the synthesis of substituted pyrroles, including this compound, is the Paal-Knorr synthesis.[8][9][10][11] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[10]

Reaction Mechanism and Workflow

The Paal-Knorr synthesis proceeds through the following key steps:

-

Hemiaminal Formation: The reaction is initiated by the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[8]

-

Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion, leading to the formation of a five-membered ring.[9]

-

Dehydration: The cyclic intermediate undergoes dehydration to eliminate two molecules of water, resulting in the formation of the aromatic pyrrole ring.[9]

The overall workflow for the Paal-Knorr synthesis is a robust and versatile method for accessing a wide range of substituted pyrroles.

Caption: Generalized workflow for the Paal-Knorr synthesis of substituted pyrroles.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Methyl-2,4-pentanedione

-

Ammonium acetate

-

Glacial acetic acid (as catalyst and solvent)

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methyl-2,4-pentanedione and a molar excess of ammonium acetate in glacial acetic acid.

-

Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

Reactivity and Synthetic Utility

The three electron-donating methyl groups on the pyrrole ring of this compound increase its electron density, making it highly susceptible to electrophilic aromatic substitution. This enhanced reactivity can be strategically exploited for the synthesis of more complex molecules. However, this high reactivity also means that the compound can be prone to polymerization under strongly acidic conditions.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrole scaffold is a common feature in many commercially available drugs and clinical candidates.[1][2] While specific therapeutic applications of this compound itself are not extensively documented in the public domain, its role as a key intermediate in the synthesis of larger, more complex bioactive molecules is of significant interest to drug development professionals.[2]

The strategic placement of the three methyl groups can influence the molecule's interaction with biological targets and its metabolic stability. The synthesis of various derivatives from this compound allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.[12] The pyrrole core can be found in drugs targeting a wide range of diseases, including cancer, bacterial infections, and inflammatory conditions.[3][4] For instance, the well-known anti-inflammatory drug Tolmetin contains a pyrrole ring, highlighting the therapeutic potential of this heterocyclic system.

Caption: The role of this compound as a starting material in a typical drug discovery workflow.

Safety and Handling

This compound is classified as a combustible liquid that is harmful if swallowed.[5] It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Paal-Knorr reaction, coupled with its unique electronic properties, makes it an attractive starting material for the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of key intermediates like this compound in fueling the drug discovery pipeline is undeniable. Further research into the specific biological activities of its derivatives will undoubtedly unveil new opportunities for therapeutic intervention.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C7H11N | CID 572717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,4-Trimethylpyrrole [webbook.nist.gov]

- 7. 2,3,4-Trimethylpyrrole [webbook.nist.gov]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. rgmcet.edu.in [rgmcet.edu.in]

- 12. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of 2,3,4-trimethyl-1H-pyrrole: A Multi-Spectroscopic Approach

Abstract

The pyrrole scaffold is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials.[1] The precise determination of its substitution pattern is a critical step in chemical synthesis and drug development, directly impacting molecular properties and biological activity. This in-depth guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 2,3,4-trimethyl-1H-pyrrole. By integrating data from chemical synthesis, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, we present a self-validating workflow. This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of steps to explain the causal logic behind experimental choices, ensuring technical accuracy and reinforcing the principles of robust analytical science.

Introduction: The Significance of the Pyrrole Core

Substituted pyrroles are privileged structures in organic chemistry. Their electron-rich aromatic system and hydrogen-bonding capabilities make them fundamental components in numerous natural products, including heme, chlorophyll, and vitamin B12, as well as a multitude of synthetic pharmaceuticals.[1] An unambiguous characterization of these molecules is therefore paramount. This guide utilizes this compound (C₇H₁₁N) as a practical case study to demonstrate a holistic and definitive structure elucidation strategy. We will begin with a reliable synthetic protocol to obtain the analyte and then systematically apply orthogonal spectroscopic techniques to build a cohesive and undeniable structural proof.

Foundational Synthesis: The Paal-Knorr Reaction

To perform a thorough analysis, a pure sample of the target compound is required. The Paal-Knorr pyrrole synthesis is a classic and highly efficient method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and ammonia or a primary amine.[2][3] This reaction is chosen for its reliability and the relatively mild conditions under which it can be performed.[4]

The mechanism involves the formation of a hemiaminal intermediate, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[2][5] This process is typically acid-catalyzed, with acetic acid being a common choice to accelerate the reaction without promoting side reactions like furan formation.[4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 3-methyl-2,5-hexanedione (1.0 eq), ammonium acetate (2.5 eq), and glacial acetic acid (20 mL).

-

Heating: Heat the mixture to reflux (approximately 118 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After 2 hours, or upon completion as indicated by TLC, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water.

-

Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography if necessary.

Mass Spectrometry: Defining the Molecular Blueprint

Mass spectrometry is the first line of analytical inquiry, providing the molecular weight and, with high resolution, the elemental composition of the analyte. This data is fundamental, as it constrains all subsequent structural hypotheses.

Causality: We employ Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) for this volatile, thermally stable molecule. EI provides clear fragmentation patterns that offer clues to the molecule's structure, while GC ensures we are analyzing a pure compound eluting at a specific retention time.

Expected Results & Analysis

For a molecule with the formula C₇H₁₁N, the expected monoisotopic mass is 109.08915 Da.[6]

-

Molecular Ion (M⁺•): A prominent peak at m/z 109 is expected, corresponding to the intact molecule minus one electron.[7] The observation of this peak confirms the molecular weight.

-

High-Resolution Mass Spectrometry (HRMS): An exact mass measurement of 109.0891 (± 5 ppm) would confirm the elemental formula C₇H₁₁N, ruling out other possibilities like C₆H₇O₂ or C₈H₁₃.

-

Fragmentation Pattern: The primary fragmentation pathway involves the loss of a methyl group (•CH₃), a stable radical, leading to a significant fragment ion at m/z 94 (M-15). This is a characteristic fragmentation for methylated aromatic systems.

Data Presentation: Key Mass Spectrometry Fragments

| m/z (Observed) | Proposed Fragment | Formula | Notes |

| 109 | [M]⁺• | [C₇H₁₁N]⁺• | Molecular Ion |

| 108 | [M-H]⁺ | [C₇H₁₀N]⁺ | Loss of a hydrogen atom |

| 94 | [M-CH₃]⁺ | [C₆H₈N]⁺ | Loss of a methyl radical, a major fragment |

Data derived from NIST Mass Spectrometry Data Center.[7]

Infrared Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each bond vibrates at a characteristic frequency, and absorption of IR radiation at these frequencies provides a molecular fingerprint.

Causality: For pyrrole derivatives, the most telling absorption is the N-H stretch. Its position and shape confirm the presence of the secondary amine within the heterocyclic ring and can provide information about hydrogen bonding.[1][8]

Expected Results & Analysis

-

N-H Stretch: A characteristic sharp to medium band is expected in the region of 3400-3500 cm⁻¹. For pyrroles, this band is typically found around 3495 cm⁻¹.[8]

-

C-H Stretches: Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. Aromatic C-H stretching from the C5-H bond will appear just above 3000 cm⁻¹.

-

C=C and C-N Stretches: The fingerprint region (below 1600 cm⁻¹) will contain a series of complex bands corresponding to the stretching and bending vibrations of the pyrrole ring.

Data Presentation: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3495 | N-H Stretch | Pyrrole N-H |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 3000-2850 | C-H Stretch | Aliphatic (Methyl) C-H |

| 1600-1450 | C=C Stretch | Pyrrole Ring |

Reference data adapted from studies on substituted pyrroles.[8][9]

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By mapping the carbon-hydrogen framework, it allows for the unambiguous determination of atom connectivity and substitution patterns.[10]

Causality: A multi-dimensional approach is employed for a self-validating system. ¹H NMR provides information on the number and environment of protons. ¹³C NMR maps the carbon skeleton. 2D correlation experiments, such as HSQC and HMBC, are then used to definitively link the proton and carbon data, confirming the proposed structure.

Protocol: NMR Sample Preparation and Analysis

-

Preparation: Dissolve ~10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H, ¹³C{¹H}, HSQC, and HMBC spectra on a 400 MHz (or higher) spectrometer.

-

Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation and phase correction.

-

Analysis: Analyze the chemical shifts, coupling constants, integrations, and correlations to assemble the final structure.

¹H NMR Analysis

The ¹H NMR spectrum is expected to show five distinct signals:

-

N-H Proton: A broad singlet, typically downfield (~8.0 ppm), due to its attachment to the electronegative nitrogen and potential for hydrogen bonding.

-

C5-H Proton: A singlet in the aromatic region (~6.4 ppm). It is a singlet because it has no adjacent protons to couple with.

-

Methyl Protons: Three sharp singlets in the aliphatic region (~2.0-2.2 ppm), each integrating to 3 protons. Their slightly different chemical shifts are due to their distinct electronic environments at the C2, C3, and C4 positions.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum will display seven signals, corresponding to the seven unique carbon atoms in the molecule:

-

Pyrrole Ring Carbons: Four signals in the aromatic region (~110-130 ppm) for C2, C3, C4, and C5.

-

Methyl Carbons: Three signals in the aliphatic region (~10-15 ppm).

Data Presentation: Predicted NMR Data for this compound

Table: ¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0 | br s | 1H | NH |

| ~6.4 | s | 1H | C5-H |

| ~2.2 | s | 3H | C2-CH ₃ |

| ~2.0 | s | 3H | C4-CH ₃ |

| ~1.9 | s | 3H | C3-CH ₃ |

Table: ¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~125 | C 2 |

| ~120 | C 5 |

| ~115 | C 3 |

| ~112 | C 4 |

| ~13 | C2-C H₃ |

| ~12 | C4-C H₃ |

| ~10 | C3-C H₃ |

Note: Chemical shifts are predictive and based on foundational data for substituted pyrroles. Actual values may vary slightly.[10]

2D NMR: Confirming the Connectivity

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It would show cross-peaks between the C5-H proton and the C5 carbon, and between each of the three methyl proton signals and their respective methyl carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

-

The N-H proton correlating to C2 and C5.

-

The C5-H proton correlating to C4.

-

The C2-CH₃ protons correlating to C2 and C3.

-

The C3-CH₃ protons correlating to C2, C3, and C4.

-

The C4-CH₃ protons correlating to C3, C4, and C5.

-

These HMBC correlations form an unbreakable chain of evidence, definitively proving the 2,3,4-trimethyl substitution pattern.

Conclusion: A Unified Structural Verdict

The structure elucidation of this compound serves as a model for the rigorous analysis required in modern chemical and pharmaceutical research. By following a logical workflow, we have built a multi-faceted, self-reinforcing structural proof:

-

Synthesis: A reliable Paal-Knorr synthesis provided the target analyte.[11][12]

-

Mass Spectrometry: Confirmed the molecular weight of 109 and the elemental formula of C₇H₁₁N.[7][13]

-

IR Spectroscopy: Identified the key N-H functional group characteristic of a pyrrole ring.[8]

-

NMR Spectroscopy: ¹H and ¹³C NMR provided a complete count of proton and carbon environments, while 2D HSQC and HMBC experiments unequivocally established the atomic connectivity, confirming the 2,3,4-trimethyl substitution pattern.[10]

Each technique provides a piece of the puzzle, and together they form a complete and validated picture of the molecular structure. This integrated, multi-spectroscopic approach represents the gold standard in chemical analysis, providing the high level of confidence necessary for advancing research and development.

References

- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C7H11N) [pubchemlite.lcsb.uni.lu]

- 7. 2,3,4-Trimethylpyrrole [webbook.nist.gov]

- 8. Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. rgmcet.edu.in [rgmcet.edu.in]

- 13. This compound | C7H11N | CID 572717 - PubChem [pubchem.ncbi.nlm.nih.gov]

reactivity and stability of 2,3,4-trimethyl-1H-pyrrole

An In-depth Technical Guide to the Reactivity and Stability of 2,3,4-trimethyl-1H-pyrrole

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Foreword: Understanding the Substituted Pyrrole Core

Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in nature and medicinal chemistry. However, the nuanced behavior of its substituted derivatives is what truly unlocks its synthetic potential. This guide focuses on this compound, a trisubstituted variant whose electronic and steric properties offer a unique landscape of reactivity and stability. Understanding this molecule is not merely an academic exercise; it is key to its strategic deployment in the synthesis of complex targets, from porphyrin-like macrocycles to novel pharmaceutical agents. This document moves beyond a simple recitation of facts to explain the underlying principles governing its chemical behavior, providing both the "what" and the "why" for informed application in the laboratory.

Synthesis and Physicochemical Profile

The most direct and reliable route to this compound is a variation of the Paal-Knorr synthesis.[1] This classic method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For this specific pyrrole, the logical precursor is 3,4-dimethylhexane-2,5-dione, which upon reaction with an ammonia source, undergoes intramolecular cyclization and dehydration to furnish the aromatic ring. The electron-donating nature of the methyl groups activates the ring, making this a high-yielding transformation under appropriate acidic conditions.

Physicochemical Data

A summary of the key properties of this compound is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N | [2] |

| Molar Mass | 109.17 g/mol | [2] |

| CAS Number | 3855-78-5 | [2][3] |

| Appearance | Not specified; likely a colorless to pale yellow liquid | General Pyrrole Properties[1] |

| Acidity (pKa of N-H) | ~18-19 (Estimated) | [4] |

| Basicity (pKa of conjugate acid) | > 0.4 (Estimated) | [4][5] |

Electronic Structure and its Influence on Reactivity

The core of this compound's behavior lies in its electronic structure. The pyrrole ring is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons is delocalized into the ring, creating a six-π-electron system that satisfies Hückel's rule of aromaticity.[4]

The addition of three methyl groups profoundly enhances this electron-rich character. Methyl groups are classic electron-donating groups (EDGs) through an inductive effect. This donation of electron density into the pyrrole ring has two major consequences:

-

Increased Nucleophilicity: The ring becomes significantly more reactive towards electrophiles compared to unsubstituted pyrrole.

-

Stabilization of Intermediates: The EDGs stabilize the positive charge that develops in the ring during electrophilic attack, lowering the activation energy of the reaction.

Chemical Reactivity: A Detailed Exploration

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack is the hallmark reaction of pyrroles.[6] For this compound, the reaction is highly regioselective. The C2, C3, and C4 positions are blocked by methyl groups, leaving the C5 position as the sole site for substitution. This removes any ambiguity in the reaction outcome, a highly desirable trait for synthetic applications.

The attack at the C5 position is favored because the resulting intermediate, a sigma complex or arenium ion, is exceptionally well-stabilized through resonance. The positive charge is delocalized over the C4, C2, and nitrogen atoms. The presence of methyl groups at C2, C3, and C4 further stabilizes this intermediate through their inductive effects.

DOT Script for Electrophilic Substitution Mechanism

Diagram 1: Electrophilic Substitution at C5. The electron-rich pyrrole attacks an electrophile (E+), forming a resonance-stabilized intermediate, which then loses a proton to yield the final substituted product.

Common EAS reactions include:

-

Vilsmeier-Haack Formylation: Reaction with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group (-CHO) at the C5 position.

-

Halogenation: Agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) provide a controlled method for monohalogenation at the C5 position.[4]

-

Nitration and Sulfonation: These reactions must be conducted under very mild conditions (e.g., HNO₃/Ac₂O for nitration) to prevent polymerization and degradation of the sensitive pyrrole ring.[4]

Acidity and Basicity

-

Acidity (N-H Proton): The N-H proton of pyrrole is weakly acidic, with a pKa of about 17.5.[4] The electron-donating methyl groups in this compound are expected to slightly decrease the acidity (increase the pKa) by destabilizing the resulting pyrrolide anion. Therefore, deprotonation requires a strong base like sodium hydride (NaH) or an organolithium reagent.[4]

-

Basicity (Ring Nitrogen): Pyrroles are notoriously weak bases because the nitrogen lone pair is integral to the aromatic system. Protonation disrupts this aromaticity, which is energetically unfavorable.[5] The conjugate acid of pyrrole has a pKa of approximately -3.8 to 0.4, indicating it is a very strong acid and that pyrrole itself is a very weak base.[4][5] The methyl groups, by donating electron density, increase the basicity of the ring. For comparison, tetramethylpyrrole has a conjugate acid pKa of +3.7, making it a significantly stronger base than pyrrole.[4] Thus, this compound is more basic than unsubstituted pyrrole, but protonation still occurs preferentially at a carbon atom (C5) rather than the nitrogen to form the most stable cation.[4]

Oxidation and Reduction

-

Oxidation: The high electron density of the pyrrole ring makes it highly susceptible to oxidation. Strong oxidizing agents can lead to ring-opening and polymerization. Photosensitized oxidation can yield complex mixtures of oxygenated products like bicyclic lactams and maleimides.[7][8] The methyl groups enhance this sensitivity. Anodic oxidation potentials are also lowered by electron-donating substituents, making electrochemical polymerization more facile.[9]

-

Reduction: The aromatic stability of the pyrrole ring makes it resistant to reduction. Catalytic hydrogenation of the pyrrole ring to a pyrrolidine is possible but typically requires harsh conditions (high pressure and temperature) and active catalysts like rhodium on carbon.[10] A dissolving metal reduction (e.g., zinc in acid), known as the Knorr-Rabe partial reduction, can reduce the ring to a 3-pyrroline (a 2,5-dihydropyrrole).[11] The presence of electron-donating groups generally inhibits these reductions, making them more difficult compared to electron-deficient pyrroles.[11]

Stability and Degradation Profile

Thermal Stability

Alkyl-substituted pyrroles generally exhibit good thermal stability. Studies on various pyrrole derivatives have shown decomposition temperatures often exceeding 250 °C.[12][13] The stability is often dependent on the nature of the substituents rather than the core ring itself. For this compound, significant thermal degradation would not be expected under typical organic reaction conditions (e.g., refluxing in common solvents).

Chemical Stability

The primary vulnerability of this compound is its instability in the presence of strong acids. Protonation disrupts the aromaticity and can initiate acid-catalyzed polymerization, where one pyrrole molecule acts as an electrophile and attacks another. This is a common failure mode for reactions involving pyrroles and necessitates the use of mild or buffered conditions whenever possible. The molecule is generally stable to basic conditions. Its high susceptibility to oxidation also means it should be handled and stored under an inert atmosphere to prevent gradual darkening and degradation upon exposure to air.[1]

Experimental Protocol: Paal-Knorr Synthesis of this compound

This protocol describes a representative synthesis from 3,4-dimethylhexane-2,5-dione.

Materials:

-

3,4-dimethylhexane-2,5-dione

-

Ammonium acetate or aqueous ammonia

-

Glacial acetic acid (catalyst)

-

Toluene or ethanol (solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethylhexane-2,5-dione (1.0 eq), ammonium acetate (3.0 eq), and glacial acetic acid (as solvent or catalyst in another solvent like toluene).

-

Heating: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution, water, and finally brine. The bicarbonate wash is crucial to neutralize the acetic acid catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

DOT Script for Paal-Knorr Synthesis Workflow

Diagram 2: Paal-Knorr Synthesis Workflow. A flowchart illustrating the key steps from reaction setup to final purification for the synthesis of this compound.

Conclusion

This compound is a highly nucleophilic, aromatic heterocycle whose reactivity is dominated by the strong electron-donating character of its three methyl substituents. This leads to predictable and highly regioselective electrophilic substitution at the C5 position, making it a valuable and versatile building block in organic synthesis. Its primary liabilities are instability towards strong acids, which can induce polymerization, and a susceptibility to oxidation. By understanding these foundational principles of reactivity and stability, researchers can effectively harness the synthetic power of this substituted pyrrole for the construction of complex molecular architectures.

References

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. This compound | C7H11N | CID 572717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Welcome to Chem Zipper.com......: Reactivity order of Pyrrole, Furan and Thiophene towards Electrophilic substitution : [chemzipper.com]

- 7. Photosensitized oxidations of substituted pyrroles: unanticipated radical-derived oxygenated products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BJOC - Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids [beilstein-journals.org]

- 12. Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors [mdpi.com]

- 13. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its versatile structure is a key component in a multitude of natural products, including heme, chlorophyll, and vitamin B12, highlighting its fundamental role in biological systems.[3][4] In the realm of synthetic pharmaceuticals, the pyrrole scaffold is considered a "privileged structure" due to its ability to serve as a template for the design of diverse therapeutic agents.[1] The unique electronic properties and the capacity for extensive substitution on the pyrrole ring allow for the fine-tuning of pharmacological activity, leading to a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[5][6] This guide provides a comprehensive technical overview of the multifaceted biological activities of substituted pyrroles, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

I. Anticancer Activity of Substituted Pyrroles: Targeting the Hallmarks of Cancer

Substituted pyrroles have emerged as a significant class of compounds in oncology research, with several derivatives demonstrating potent anticancer activity against a range of human cancer cell lines.[7][8] Their mechanisms of action are diverse and often target key pathways involved in cancer cell proliferation, survival, and metastasis.

A. Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which substituted pyrroles exert their anticancer effects is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways that are often dysregulated in cancer.[9][10] For instance, pyrrole indolin-2-one derivatives are known to be potent inhibitors of receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are critical for tumor angiogenesis.[10] Sunitinib, an FDA-approved anticancer drug, features a pyrrole indolin-2-one core and is a prime example of a successful kinase inhibitor based on this scaffold.[9][10]

Beyond kinase inhibition, some pyrrole derivatives induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[11][12] For example, certain 3-aroyl-1-arylpyrrole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][13]

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of substituted pyrroles is highly dependent on the nature and position of the substituents on the pyrrole ring.

-

Substitution at the N1-position: The substituent at the N1-position of the pyrrole ring can significantly influence anticancer activity. For instance, in a series of N-substituted pyrrole-based scaffolds, the presence of a tropolone ring resulted in noteworthy cytostatic activity.[7]

-

Substitution at other positions: The introduction of electron-donating groups at the 4th position of the pyrrole ring has been shown to increase anticancer activity.[11][12] Specifically, compounds bearing a 3,4-dimethoxy phenyl group at this position exhibited potent activity against various cancer cell lines.[11] Halogen substitution, particularly at the C5 position of the indolin-2-one ring in pyrrole-indolin-2-one derivatives like sunitinib, enhances inhibitory activity against VEGFR-2 and PDGFRβ.[10]

C. Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted pyrrole derivatives against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).

| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric | Reported Value | Reference |

| Pyrrole-Indole Hybrid (3h) | Single chloro-substitution | T47D (Breast Cancer) | IC50 | 2.4 µM | [5] |

| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate structure | A549 (Lung Carcinoma) | IC50 | 3.49 µM | [5] |

| Cpd 19 | 3,4-dimethoxy phenyl at the 4th position | MGC 80-3, HCT-116, CHO | IC50 | 1.0 - 1.7 µM | [11] |

| Cpd 21 | 3,4-dimethoxy phenyl at the 4th position | HepG2, DU145, CT-26 | IC50 | 0.5 - 0.9 µM | [11] |

| Cpd 15 | 3,4-dimethoxy phenyl at the 4th position | A549 | IC50 | 3.6 µM | [11] |

| ARAP 22 | 3-(3,4,5-trimethoxyphenyl)carbonyl moiety | NCI-ADR-RES (P-glycoprotein-overexpressing) | IC50 | Not specified, but potent | [13] |

D. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells and, by extension, cell viability and cytotoxicity of potential anticancer compounds.[2][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of the substituted pyrrole compounds. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a period of 48-72 hours.[5]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[2]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

E. Visualization of Anticancer Mechanism: Kinase Inhibition Pathway

Caption: Inhibition of Receptor Tyrosine Kinase signaling by substituted pyrroles.

II. Antimicrobial Activity of Substituted Pyrroles: A Broad Spectrum of Action

Pyrrole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[14][15][16] This makes them attractive scaffolds for the development of new antibiotics to combat the growing threat of antimicrobial resistance.

A. Mechanism of Action: Diverse Targets in Microbial Cells

The antimicrobial mechanisms of substituted pyrroles are varied. Some derivatives are known to disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death. Others interfere with essential cellular processes such as DNA synthesis or enzyme function.[14] For instance, certain pyrrolyl benzamide derivatives have been designed to target the enoyl-ACP reductase (InhA), an essential enzyme in the biosynthesis of fatty acids in Mycobacterium tuberculosis.[15]

B. Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of pyrrole derivatives is closely tied to their substitution patterns.

-

Fused Ring Systems: Fused pyrrole systems, such as pyrrolopyrimidines and pyrrolotriazines, often exhibit enhanced antimicrobial activities.[14][16]

-

Substituents on the Pyrrole Ring: The presence of specific functional groups can significantly impact the antimicrobial spectrum. For example, in a series of 1,2,3,4-tetrasubstituted pyrroles, certain derivatives showed promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus.[17]

C. Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected substituted pyrrole derivatives against various microbial strains.

| Compound/Derivative | Target Microorganism | Activity Metric | Reported Value | Reference |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC | 0.7 µg/mL | [15] |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Staphylococcus aureus | MIC | 3.12 - 12.5 μg/mL | [15] |

| Compound 2a, 3c, 4d | Gram-positive bacteria | Inhibition Zone | Not specified, but significant | [14][16] |

| Compound 5c | Gram-negative bacteria | Inhibition Zone | Not specified, but significant | [14][16] |

| Compound 5a, 3c | Aspergillus fumigatus, Fusarium oxysporum | Inhibition Zone | Not specified, but significant | [14][16] |

D. Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The disc diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.[17]

Principle: A filter paper disc impregnated with a specific concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. As the compound diffuses from the disc into the agar, it creates a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of inhibition will appear around the disc where microbial growth is prevented.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Inoculation of Agar Plate: Uniformly spread the microbial suspension over the surface of a Mueller-Hinton agar plate.

-

Application of Discs: Aseptically place sterile filter paper discs impregnated with a known concentration of the substituted pyrrole compound onto the surface of the inoculated agar plate. A disc containing the solvent used to dissolve the compound serves as a negative control, and a disc with a standard antibiotic is used as a positive control.[17]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each disc. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

E. Visualization of Antimicrobial Workflow

Caption: Workflow for antimicrobial susceptibility testing using the disc diffusion method.

III. Anti-inflammatory Activity of Substituted Pyrroles: Modulating Inflammatory Pathways

Several substituted pyrroles have demonstrated potent anti-inflammatory properties, making them promising candidates for the treatment of various inflammatory conditions.[18][19][20] Their primary mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade.

A. Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A major mechanism underlying the anti-inflammatory effects of substituted pyrroles is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[18][21] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[22] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Some 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives have shown excellent selective activity against COX-2.[21] The anti-inflammatory activity of some of these compounds is associated with their ability to inhibit the activation of nuclear factor kappa-B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[21]

B. Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of pyrrole derivatives can be modulated by their substitution patterns.

-

Aroyl and Substituted Phenyl Groups: The presence of aroyl groups at the 5-position and substituted phenyl groups can significantly enhance anti-inflammatory and analgesic activities.[23]

-

N-Substituted Dicarboximides: N-substituted 3,4-pyrroledicarboximides have been shown to inhibit both COX-1 and COX-2 enzymes.[20]

C. Quantitative Data on Anti-inflammatory Activity

The following table provides data on the in vivo anti-inflammatory activity of selected substituted pyrrole derivatives in the carrageenan-induced rat paw edema model.

| Compound/Derivative | Dose | Inhibition of Edema (%) | Reference |

| 3-(2-chlorophenyl)pyrrole (14d) | Not specified | More potent than mefenamic acid | [19] |

| Compound 25 (5-(4-fluorobenzoyl)-6-methyl derivative) | Not specified | Equal or greater potency than indomethacin | [23] |

| Compound 26 (5-(4-chlorobenzoyl)-6-methyl derivative) | Not specified | Equal or greater potency than indomethacin | [23] |

| Compound 4 (2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole) | Not specified | 3.2-fold higher activity than celecoxib | [21] |

D. Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a classic and widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[2]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

-

Compound Administration: Administer the substituted pyrrole compound or the vehicle (control) to the rats, typically orally or intraperitoneally, at a specific time before carrageenan injection.

-

Induction of Edema: Inject a solution of carrageenan into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the volume of the injected paw at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

E. Visualization of Anti-inflammatory Mechanism: COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by substituted pyrroles.

IV. Neuroprotective Effects of Substituted Pyrroles: A Hope for Neurodegenerative Diseases

Recent studies have highlighted the potential of substituted pyrroles as neuroprotective agents, offering a promising avenue for the development of therapies for neurodegenerative diseases such as Parkinson's disease.[24][25][26]

A. Mechanism of Action: Antioxidant and Anti-inflammatory Properties

The neuroprotective effects of substituted pyrroles are often attributed to their antioxidant and anti-inflammatory properties.[24][26] Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative disorders. Pyrrole derivatives can scavenge free radicals and reduce lipid peroxidation, thereby protecting neuronal cells from oxidative damage.[25][26]

Furthermore, some pyrrole-based compounds have been shown to suppress the COX-2/PGE2 pathway, which is involved in neuroinflammation.[25] Certain pyrrole hydrazones have demonstrated strong neuroprotective effects in models of 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a common in vitro model for Parkinson's disease.[24][26] These compounds were found to preserve synaptosomal viability and glutathione (GSH) levels, an important intracellular antioxidant.[24]

B. Structure-Activity Relationship (SAR) Insights

The neuroprotective activity of pyrrole derivatives is influenced by their chemical structure. In a study of pyrrole-containing azomethine compounds, several derivatives exhibited significant neuroprotective and antioxidant effects.[24][27] In silico analysis of these compounds for properties like lipophilicity and polar surface area can help predict their bioavailability and potential for crossing the blood-brain barrier.[24][27]

C. Quantitative Data on Neuroprotective Activity

The following table summarizes the neuroprotective effects of selected pyrrole derivatives in an in vitro model of 6-OHDA-induced neurotoxicity.

| Compound/Derivative | Concentration | Effect | Reference |

| Compound 1 (pyrrole hydrazone) | 100 µM | 67% preservation of synaptosomal viability | [24] |

| Compound 7 (pyrrole hydrazone) | 100 µM | 73% preservation of synaptosomal viability | [24] |

| Compound 9 (pyrrole hydrazone) | 100 µM | 78% preservation of synaptosomal viability | [24] |

| Compound 12 (pyrrole hydrazone) | 100 µM | 82% preservation of synaptosomal viability | [24] |

| Compound A (novel pyrrole derivative) | 0.5, 1, and 5 µM | Reversal of 6-OHDA-induced cytotoxicity | [25][26] |

D. Experimental Protocol: In Vitro Neuroprotection Assay (6-OHDA-Induced Toxicity in PC12 Cells)

PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are commonly used as a model for dopaminergic neurons in studies of Parkinson's disease.

Principle: 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively destroys dopaminergic neurons by inducing oxidative stress and apoptosis. The ability of a test compound to protect PC12 cells from 6-OHDA-induced cell death is a measure of its neuroprotective potential.[25][26]

Step-by-Step Methodology:

-

Cell Culture: Culture PC12 cells in appropriate media and conditions.

-

Pre-treatment with Test Compounds: Pre-treat the cells with various concentrations of the substituted pyrrole compounds for a specific duration (e.g., 24 hours).[25][26]

-

Induction of Neurotoxicity: Expose the pre-treated cells to a neurotoxic concentration of 6-OHDA for a defined period (e.g., 24 hours).[25][26]

-

Assessment of Cell Viability: Determine cell viability using an appropriate method, such as the MTT assay described previously.

-

Measurement of Oxidative Stress Markers: Optionally, measure markers of oxidative stress, such as reactive oxygen species (ROS) levels, lipid peroxidation (e.g., malondialdehyde levels), and intracellular antioxidant levels (e.g., GSH).[25][26]

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds compared to the 6-OHDA-treated control.

E. Visualization of Neuroprotective Mechanism

Caption: Neuroprotective mechanisms of substituted pyrroles against neurotoxin-induced damage.

V. Conclusion and Future Directions

The diverse biological activities of substituted pyrroles underscore their immense potential in drug discovery and development.[28][29] From potent anticancer agents to broad-spectrum antimicrobials, anti-inflammatory compounds, and promising neuroprotective agents, the pyrrole scaffold continues to be a fertile ground for the identification of novel therapeutic leads. The ongoing exploration of structure-activity relationships, coupled with advancements in synthetic methodologies, will undoubtedly lead to the development of next-generation pyrrole-based drugs with improved efficacy and safety profiles.[30][31] Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic properties, and evaluating their efficacy in preclinical and clinical settings. The versatility of the pyrrole ring ensures its continued prominence in medicinal chemistry for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A review article on biological importance of pyrrole [wisdomlib.org]